molecular formula C29H37N3O9 B12389803 Tuberculosis inhibitor 11

Tuberculosis inhibitor 11

Cat. No.: B12389803
M. Wt: 571.6 g/mol
InChI Key: MUHNBAQOZIQXBK-XCZUPJPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculosis inhibitor 11 is a novel compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound targets specific enzymes within the bacterium, disrupting its ability to reproduce and survive. The development of this compound is particularly significant given the rise of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tuberculosis inhibitor 11 involves multiple steps, including the formation of key intermediates through reactions such as cyclization, condensation, and substitution. One common synthetic route involves the use of heterocyclic compounds, which are known for their potent biological activities . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Tuberculosis inhibitor 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Tuberculosis inhibitor 11 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Tuberculosis inhibitor 11 involves targeting specific enzymes within Mycobacterium tuberculosis. One key target is the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which is essential for the biosynthesis of the bacterial cell wall. By inhibiting this enzyme, this compound disrupts the production of critical cell wall components, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tuberculosis inhibitor 11 include:

Uniqueness

What sets this compound apart from these compounds is its specific targeting of the DprE1 enzyme, which is not targeted by the other drugs. This unique mechanism of action makes this compound a promising candidate for overcoming drug resistance and improving treatment outcomes for tuberculosis patients .

Properties

Molecular Formula

C29H37N3O9

Molecular Weight

571.6 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-[[3-(1,3-dioxoisoindol-2-yl)-4-methoxy-4-oxobutanoyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C29H37N3O9/c1-6-18(7-2)41-23-14-17(28(37)40-8-3)13-21(25(23)30-16(4)33)31-24(34)15-22(29(38)39-5)32-26(35)19-11-9-10-12-20(19)27(32)36/h9-12,14,18,21-23,25H,6-8,13,15H2,1-5H3,(H,30,33)(H,31,34)/t21-,22?,23+,25+/m0/s1

InChI Key

MUHNBAQOZIQXBK-XCZUPJPTSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC

Origin of Product

United States

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